1H-pyrrolo[2,3-b]pyridin-4-amine
Overview
Description
1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrolo ring fused to a pyridine ring, which can exhibit various biological activities and serve as key building blocks in medicinal chemistry. The specific structure of 1H-pyrrolo[2,3-b]pyridin-4-amine suggests potential applications in pharmaceuticals and materials science due to its unique chemical properties.
Synthesis Analysis
The synthesis of related pyrrolopyridine derivatives has been explored in several studies. For instance, a Lewis acid-promoted cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol has been used to construct 1,2-dihydropyridine derivatives, and under specific conditions, 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones were obtained . Another approach involved a copper iodide catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines to prepare a series of novel 1H-pyrrolo[3,2-b]pyridines . These methods highlight the versatility of synthetic strategies that can be adapted for the synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine.
Molecular Structure Analysis
Structural studies of related compounds, such as 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, have been conducted using various spectroscopic techniques including NMR, FTIR, UV-Vis, mass spectrometry, and X-ray diffraction . These studies provide insights into the molecular conformation, intermolecular interactions, and overall stability of the pyrrolopyridine framework, which are essential for understanding the properties of 1H-pyrrolo[2,3-b]pyridin-4-amine.
Chemical Reactions Analysis
The reactivity of pyrrolopyridine derivatives has been explored in the context of their potential as inhibitors of gastric acid secretion and as antimalarials . These studies demonstrate the ability of pyrrolopyridine derivatives to participate in biological interactions and serve as functional groups in drug design. The chemical reactions of 1H-pyrrolo[2,3-b]pyridin-4-amine would likely follow similar principles, with the potential for modification and functionalization at various positions on the heterocyclic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure. For example, the introduction of various substituents can affect the lipophilicity, pKa, and anti-secretory activity of these compounds . Additionally, the optical properties of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles have been thoroughly elucidated, showing strong blue fluorescence and high quantum yields . These findings suggest that 1H-pyrrolo[2,3-b]pyridin-4-amine would also exhibit distinct physical and chemical properties that could be fine-tuned for specific applications.
Scientific Research Applications
Application in Cancer Therapy
- Scientific Field: Oncology
- Summary of Application: The compound has been used in the development of derivatives that inhibit the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The compound was used to synthesize a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Application in Diabetes Treatment
- Scientific Field: Endocrinology
- Summary of Application: The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWISWVYKNLXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348637 | |
Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-b]pyridin-4-amine | |
CAS RN |
74420-00-1 | |
Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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